1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine
Overview
Description
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorobenzyl group
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is related to dichlorobenzyl alcohol, which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
Dichlorobenzyl alcohol, a related compound, is known to kill bacteria and viruses associated with mouth and throat infections .
Biochemical Pathways
Related compounds have been found to be involved in the regulation of spermatogenesis .
Pharmacokinetics
Dichlorobenzyl alcohol, a related compound, is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat .
Result of Action
Dichlorobenzyl alcohol, a related compound, has been found to deactivate respiratory syncytial virus and sars-cov .
Action Environment
It’s worth noting that the effectiveness of related compounds can be influenced by factors such as the presence of other active ingredients .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular formula of C11H14Cl2N2 and an average mass of 245.148 Da .
Cellular Effects
It is known that a similar compound, 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide, has shown protective effects against cerebral injury by suppressing neuroinflammation .
Molecular Mechanism
It is known that 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide, a similar compound, acts as a hexokinase (HK) and induces a conformational change in the adenine nucleotide translocator (ANT), leading to mitochondrial channel formation .
Temporal Effects in Laboratory Settings
A related compound, 2,4-dichlorobenzyl alcohol, has been found to maintain antimicrobial activity for 5 to 10 minutes after brushing .
Dosage Effects in Animal Models
A similar compound, 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide, was orally administered to rats at 50 mg/kg body weight once weekly for five consecutive weeks, showing potential as a male contraceptive .
Metabolic Pathways
It is known that 2,4-dichlorobenzyl alcohol, a related compound, is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-aminopyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms on the benzyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.
Amylmetacresol: Often combined with 2,4-dichlorobenzyl alcohol in lozenges for its antiseptic properties.
Uniqueness: 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole ring and the dichlorobenzyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFQAGBYQFFGTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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